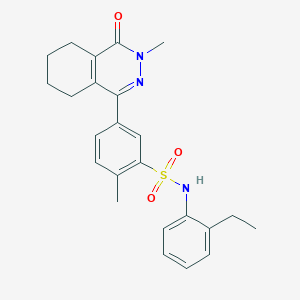![molecular formula C16H21NO3 B11304192 8-[(dimethylamino)methyl]-7-hydroxy-4-methyl-3-propyl-2H-chromen-2-one](/img/structure/B11304192.png)
8-[(dimethylamino)methyl]-7-hydroxy-4-methyl-3-propyl-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-[(Dimethylamino)methyl]-7-hydroxy-4-methyl-3-propyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives This compound is characterized by its unique structure, which includes a dimethylamino group, a hydroxy group, and a propyl group attached to the chromen-2-one core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(dimethylamino)methyl]-7-hydroxy-4-methyl-3-propyl-2H-chromen-2-one typically involves multi-step organic reactions. One common method is the Pechmann condensation, which involves the reaction of phenols with β-keto esters in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time. The use of catalysts and solvents that are environmentally friendly and cost-effective is also considered in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
8-[(Dimethylamino)methyl]-7-hydroxy-4-methyl-3-propyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions to introduce new substituents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone or aldehyde, while substitution reactions can introduce various alkyl or acyl groups to the chromen-2-one core.
Applications De Recherche Scientifique
8-[(Dimethylamino)methyl]-7-hydroxy-4-methyl-3-propyl-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of fluorescent dyes and optical brighteners due to its chromophore structure
Mécanisme D'action
The mechanism of action of 8-[(dimethylamino)methyl]-7-hydroxy-4-methyl-3-propyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and dimethylamino groups allow it to form hydrogen bonds and electrostatic interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Dimethylamino-4-hydroxycoumarin: A similar compound with a dimethylamino group and hydroxy group attached to the coumarin core.
8-Dimethylaminoquinoline: Contains a dimethylamino group attached to a quinoline core.
Uniqueness
8-[(Dimethylamino)methyl]-7-hydroxy-4-methyl-3-propyl-2H-chromen-2-one is unique due to its specific combination of functional groups and its chromen-2-one core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C16H21NO3 |
|---|---|
Poids moléculaire |
275.34 g/mol |
Nom IUPAC |
8-[(dimethylamino)methyl]-7-hydroxy-4-methyl-3-propylchromen-2-one |
InChI |
InChI=1S/C16H21NO3/c1-5-6-12-10(2)11-7-8-14(18)13(9-17(3)4)15(11)20-16(12)19/h7-8,18H,5-6,9H2,1-4H3 |
Clé InChI |
QOJKQPFJBNJHKE-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=C(C2=C(C(=C(C=C2)O)CN(C)C)OC1=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-{3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropyl}-3,5-dimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11304109.png)

![2-(4-fluorophenoxy)-N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]propanamide](/img/structure/B11304132.png)
![2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B11304136.png)
![6-bromo-2-({4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}carbonyl)-4H-chromen-4-one](/img/structure/B11304143.png)
![3,4-Dimethylphenyl 5-chloro-2-[(2-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11304149.png)
![Ethyl 1-{[2-ethyl-5-(3-methyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)phenyl]sulfonyl}piperidine-3-carboxylate](/img/structure/B11304156.png)
![1-(3,4-dichlorophenyl)-4-[4-(1H-tetrazol-1-yl)benzoyl]piperazine](/img/structure/B11304162.png)
![5,6,7-trimethoxy-N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-1-methyl-1H-indole-2-carboxamide](/img/structure/B11304170.png)
![2-[(4-fluorobenzyl)sulfanyl]-5-[(4-methylphenyl)sulfanyl]-N-phenylpyrimidine-4-carboxamide](/img/structure/B11304172.png)
![3-(4-bromophenyl)-2-{[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11304173.png)
![N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}pentanamide](/img/structure/B11304179.png)
![2-[(4-Methyl-6-oxo-6,7,8,9,10,11-hexahydrocyclohepta[c]chromen-3-yl)oxy]propanoic acid](/img/structure/B11304207.png)
![N-(3-acetylphenyl)-2-[(4-methyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11304220.png)
